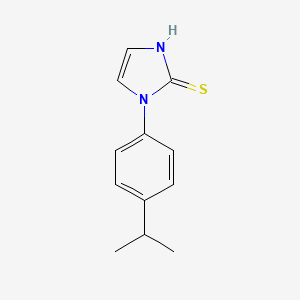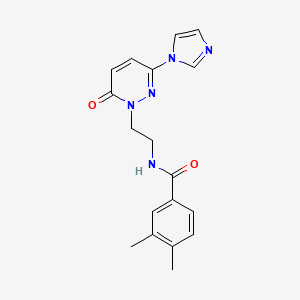![molecular formula C13H15N3OS B2404992 3-amino-N-[2-(1H-indol-3-il)etil]-3-tioxopropanamida CAS No. 885372-13-4](/img/structure/B2404992.png)
3-amino-N-[2-(1H-indol-3-il)etil]-3-tioxopropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Indole derivatives, such as 3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide, have been found to play a significant role in cell biology . They are known to interact with various enzymes, proteins, and other biomolecules, contributing to a variety of biochemical reactions
Cellular Effects
Indole derivatives have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities Therefore, it is plausible that 3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide may have similar effects on various types of cells and cellular processes
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Métodos De Preparación
Análisis De Reacciones Químicas
3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
The uniqueness of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-sulfanylidenepropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-12(18)7-13(17)15-6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,16H,5-7H2,(H2,14,18)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLVLUJDJZOBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)
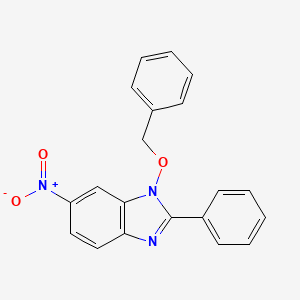
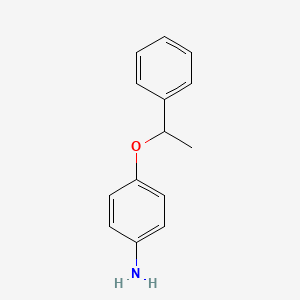
![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)
![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)
![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404927.png)
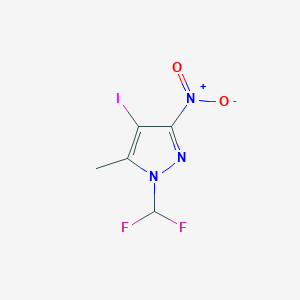
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2404929.png)
